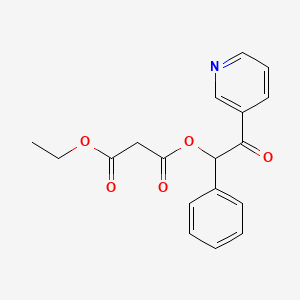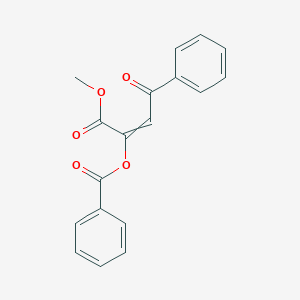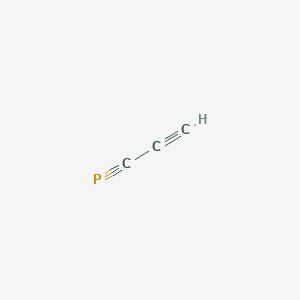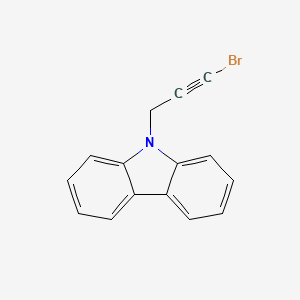
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of benzothiopyrans These compounds are characterized by a benzene ring fused to a thiopyran ring The presence of a methanone group attached to the 4-methoxyphenyl moiety adds to its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a thiol compound to form the thiopyran ring, followed by further functionalization to introduce the methanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form. The scalability of the synthetic route is a key consideration in industrial production.
化学反応の分析
Types of Reactions
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
- (3,4-Dihydro-2H-1-benzopyran-1-yl)(4-methoxyphenyl)methanone
- (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-hydroxyphenyl)methanone
- (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-chlorophenyl)methanone
Uniqueness
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity. The combination of the benzothiopyran core with the methanone group also contributes to its distinct chemical properties.
特性
CAS番号 |
80252-80-8 |
|---|---|
分子式 |
C17H16O2S |
分子量 |
284.4 g/mol |
IUPAC名 |
3,4-dihydro-1H-isothiochromen-1-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O2S/c1-19-14-8-6-13(7-9-14)16(18)17-15-5-3-2-4-12(15)10-11-20-17/h2-9,17H,10-11H2,1H3 |
InChIキー |
QWTGRYPUUOWWSU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2C3=CC=CC=C3CCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)






![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)


![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)


